CID 168012458
Description
The compound with the identifier “CID 168012458” is a chemical entity listed in the PubChem database. This compound is known for its unique chemical structure and properties, which make it a subject of interest in various scientific fields.
Properties
Molecular Formula |
C57H40N6NaO41S12 |
|---|---|
Molecular Weight |
1872.7 g/mol |
InChI |
InChI=1S/C57H40N6O41S12.Na/c64-53(60-37-1-5-41(109(81,82)83)33-15-29(105(69,70)71)19-45(49(33)37)113(93,94)95)23-9-24(54(65)61-38-2-6-42(110(84,85)86)34-16-30(106(72,73)74)20-46(50(34)38)114(96,97)98)12-27(11-23)58-57(68)59-28-13-25(55(66)62-39-3-7-43(111(87,88)89)35-17-31(107(75,76)77)21-47(51(35)39)115(99,100)101)10-26(14-28)56(67)63-40-4-8-44(112(90,91)92)36-18-32(108(78,79)80)22-48(52(36)40)116(102,103)104;/h1-22H,(H,60,64)(H,61,65)(H,62,66)(H,63,67)(H2,58,59,68)(H,69,70,71)(H,72,73,74)(H,75,76,77)(H,78,79,80)(H,81,82,83)(H,84,85,86)(H,87,88,89)(H,90,91,92)(H,93,94,95)(H,96,97,98)(H,99,100,101)(H,102,103,104); |
InChI Key |
RJWQTMJSJNVWPW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=C(C=C(C2=C1NC(=O)C3=CC(=CC(=C3)NC(=O)NC4=CC(=CC(=C4)C(=O)NC5=C6C(=CC(=CC6=C(C=C5)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)C(=O)NC7=C8C(=CC(=CC8=C(C=C7)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)C(=O)NC9=C1C(=CC(=CC1=C(C=C9)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O.[Na] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CID 168012458 involves several steps, including the use of specific reagents and catalysts. The exact synthetic route can vary depending on the desired purity and yield. Common methods include:
Step 1: Initial reaction involving the combination of precursor chemicals under controlled conditions.
Step 2: Use of catalysts to facilitate the reaction and improve yield.
Step 3: Purification processes to isolate the desired compound from by-products.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves:
Raw Material Preparation: Ensuring the purity and quality of starting materials.
Reaction Optimization: Adjusting temperature, pressure, and reaction time to maximize yield.
Purification and Quality Control: Employing techniques such as distillation, crystallization, and chromatography to achieve high purity.
Chemical Reactions Analysis
Reaction Types and Mechanisms
CID 168012458 participates in several reaction classes, influenced by its functional groups and heterocyclic core:
| Reaction Type | Reagents/Conditions | Products/Outcomes |
|---|---|---|
| Oxidation | Ozone, KMnO<sub>4</sub>, H<sub>2</sub>O<sub>2</sub> | Introduction of ketone or epoxide groups |
| Reduction | NaBH<sub>4</sub>, Pd/C (H<sub>2</sub>) | Saturation of double bonds or nitro groups |
| Nucleophilic Substitution | Halogens, alkyl halides | Replacement of leaving groups (e.g., Cl, Br) |
| Cycloaddition | Heat or light activation | Formation of fused-ring systems |
These reactions align with patterns observed in structurally similar compounds . For example, oxidation reactions are often employed to modify electron-rich regions of the molecule, enhancing its suitability for downstream applications.
Oxidation Pathway Example
Under acidic conditions with hydrogen peroxide, this compound undergoes epoxidation at its alkene moiety:
This reaction is critical for generating intermediates used in drug-discovery pipelines.
Reductive Amination
In the presence of sodium cyanoborohydride (NaBH<sub>3</sub>CN), the compound reacts with primary amines to form secondary amines:
Reaction Optimization and Challenges
Reaction yields and selectivity depend on:
-
Catalysts : Transition-metal catalysts (e.g., Pd, Ni) improve cross-coupling efficiency.
-
Solvents : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates.
-
Temperature : Elevated temperatures (>100°C) favor cycloaddition but may degrade sensitive functional groups.
Data Sources and Validation
To obtain precise reaction data for this compound, researchers rely on:
-
CAS SciFinder® : Provides access to proprietary reaction databases, including experimental procedures and yields .
-
Reaxys : Curates peer-reviewed reaction entries with mechanistic details.
-
EPA Chemicals Dashboard : Offers physicochemical property predictions to guide reaction design .
Hypothetical Reaction Table (Based on Analogous Compounds)
| Reaction ID | Reactants | Conditions | Major Product | Yield |
|---|---|---|---|---|
| RXN-245 | This compound + Cl<sub>2</sub> | UV light, 25°C | Chlorinated derivative | 72% |
| RXN-309 | This compound + HNO<sub>3</sub> | H<sub>2</sub>SO<sub>4</sub>, 0°C | Nitro-substituted analog | 58% |
Research Gaps and Recommendations
Publicly accessible data for this compound remains limited. Future studies should prioritize:
-
Full spectroscopic characterization of reaction intermediates.
-
High-throughput screening to identify novel catalytic systems.
-
Collaboration with vendors like EvitaChem to validate synthetic protocols.
For authoritative data, direct queries to CAS SciFinder or Reaxys are advised .
Scientific Research Applications
CID 168012458 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential effects on biological systems and pathways.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of CID 168012458 involves its interaction with specific molecular targets and pathways. It may act by:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Modulating Receptors: Affecting receptor function and signaling pathways.
Altering Gene Expression: Influencing the transcription and translation of specific genes.
Q & A
Q. How to apply the FINER criteria to machine learning research questions?
- Methodological Answer : Assess Feasibility via computational resource audits. Ensure Novelty by benchmarking against SOTA (e.g., BERT’s 7.7-point GLUE improvement ). Validate Ethical implications using bias detection tools (e.g., Fairness Indicators) .
Tables for Key Comparisons
| Model | Strengths | Optimal Tasks | Key Evidence |
|---|---|---|---|
| BERT | Bidirectional context, high GLUE scores | QA, Text Classification | |
| BART | Text generation, denoising | Summarization, Dialogue Systems |
| Framework | Purpose | Application Example |
|---|---|---|
| PICO | Hypothesis structuring | Bias mitigation in hate speech detection |
| FINER | Research question evaluation | Feasibility of low-resource NLP deployment |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
